Ethyl 3-fluoro-4-hydroxybenzoate
Overview
Description
Ethyl 3-fluoro-4-hydroxybenzoate is an organic compound belonging to the class of aromatic esters It is a derivative of 4-hydroxybenzoic acid, where the hydroxyl group is substituted with a fluorine atom at the 3-position and an ethyl ester group at the carboxyl position
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-fluoro-4-hydroxybenzoate can be synthesized through the esterification of 3-fluoro-4-hydroxybenzoic acid with ethanol in the presence of an acidic catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of industrial-grade ethanol and acidic catalysts, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-fluoro-4-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield 3-fluoro-4-hydroxybenzoic acid and ethanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Ester Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Ester Hydrolysis: 3-fluoro-4-hydroxybenzoic acid and ethanol.
Oxidation and Reduction: Products vary based on the specific reaction conditions.
Scientific Research Applications
Ethyl 3-fluoro-4-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 3-fluoro-4-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethyl 3-fluoro-4-hydroxybenzoate can be compared with other similar compounds, such as:
3-fluoro-4-hydroxybenzoic acid: The parent acid form without the ethyl ester group.
Ethyl 4-hydroxybenzoate: Lacks the fluorine substitution.
Mthis compound: Similar structure but with a methyl ester group instead of ethyl
Uniqueness
The presence of both the fluorine atom and the ethyl ester group in this compound imparts unique chemical and physical properties, such as increased lipophilicity and potential biological activity, distinguishing it from its analogs .
Properties
IUPAC Name |
ethyl 3-fluoro-4-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOZGTBBNDHZSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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